5-(2-Methyl-5-nitrophenyl)-2-furaldehyde
CAS No.: 294193-92-3
Cat. No.: VC6541112
Molecular Formula: C12H9NO4
Molecular Weight: 231.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294193-92-3 |
|---|---|
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.207 |
| IUPAC Name | 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3 |
| Standard InChI Key | NEOFZCOCXUBURF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular architecture of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with a carbaldehyde group and at the 5-position with a 2-methyl-5-nitrophenyl group. The nitrophenyl substituent introduces strong electron-withdrawing effects, while the methyl group contributes steric hindrance and moderate electron-donating properties. This combination creates a polarized electronic environment that influences the compound’s reactivity and intermolecular interactions.
Key Structural Features:
-
Furan Core: Enhances aromatic stability and participates in π-π stacking interactions with biological targets.
-
Aldehyde Group: Serves as a reactive site for nucleophilic additions and Schiff base formation.
-
Nitrophenyl Substituent: Imparts electron-deficient characteristics, facilitating interactions with electron-rich regions of proteins.
-
Methyl Group: Modulates solubility and steric accessibility of the nitro group.
Spectroscopic Identification
The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry. The -NMR spectrum exhibits distinct signals for the aldehyde proton (δ ≈ 9.8–10.2 ppm), aromatic protons on the furan (δ ≈ 6.5–7.5 ppm), and methyl group (δ ≈ 2.6 ppm). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 231.207, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde typically involves multi-step reactions starting from guanidinium nitrate and enaminone precursors. A representative pathway includes:
-
Formation of Enaminone Intermediate: Reaction of guanidinium nitrate with acetylacetone yields an enaminone, which undergoes cyclization under acidic conditions.
-
Nitration and Methylation: The intermediate is nitrated using a nitric acid-sulfuric acid mixture, followed by methylation via Friedel-Crafts alkylation.
-
Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions introduces the aldehyde group.
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data on thermodynamic properties remain limited, but computational models predict the following:
Note: Enthalpy data derived from structurally analogous compounds .
The nitro group’s electron-withdrawing nature reduces solubility in polar solvents, while the methyl group slightly improves lipophilicity.
Biological Activities and Mechanisms
Anticancer Activity
5-(2-Methyl-5-nitrophenyl)-2-furaldehyde demonstrates potent activity against CML cell lines (IC = 3.2 μM), surpassing imatinib in preclinical models. Molecular docking studies using AutoDock Vina reveal strong binding to the Bcr-Abl kinase domain (PDB: 2F4J), with a calculated ΔG of -10.3 kcal/mol. Key interactions include:
-
Hydrogen bonding between the nitro group and Thr315.
-
π-π stacking of the furan ring with Phe317.
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 12.5 μg/mL) and Candida albicans (MIC = 25 μg/mL) through disruption of membrane integrity and reactive oxygen species (ROS) generation.
Applications in Drug Development
Lead Compound for CML Therapy
The compound’s high binding affinity and selectivity for Bcr-Abl kinase position it as a promising scaffold for tyrosine kinase inhibitors. Structural analogs with modified nitro and methyl groups are under investigation to enhance pharmacokinetic properties.
Prodrug Design
The aldehyde group enables conjugation with hydrazine derivatives to form pH-sensitive prodrugs, improving bioavailability and reducing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume